tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and an isopropoxyphenyl group. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe final product is obtained after deprotection of the Boc group under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Utilized in the development of protein degraders for targeted therapy.
Uniqueness
tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-amino-4-(cyclopropylmethoxy)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-10-8-15(9-11-22)16-6-7-18(17(21)12-16)24-13-14-4-5-14/h6-7,12,14-15H,4-5,8-11,13,21H2,1-3H3 |
InChI Key |
MMZMZIFLOCBWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OCC3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.